
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is a synthetic carbohydrate derivative It is characterized by the presence of an amino group at the third position, a fluorine atom at the second position, and the absence of hydroxyl groups at the second, third, and sixth positions of the talopyranose ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the fluorine atom at the second position. The amino group is then introduced at the third position through nucleophilic substitution. The final steps involve deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of carbohydrate synthesis, such as protecting group strategies and selective functionalization, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can yield various amine derivatives .
Aplicaciones Científicas De Investigación
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme specificity.
Industry: It may be used in the synthesis of specialty chemicals or as a precursor for other functionalized carbohydrates
Mecanismo De Acción
The mechanism of action of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific biological context and target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-D-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-L-talopyranose
- 3-Amino-2,3,6-trideoxy-2-fluoro-beta-D-talopyranose
Uniqueness
3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is unique due to its specific stereochemistry and functional groups. The presence of the fluorine atom at the second position and the amino group at the third position distinguishes it from other similar compounds.
Propiedades
Número CAS |
771442-66-1 |
|---|---|
Fórmula molecular |
C6H12FNO3 |
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6+/m0/s1 |
Clave InChI |
YFKHEYSULUIGHP-DSOBHZJASA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)F)N)O |
SMILES canónico |
CC1C(C(C(C(O1)O)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


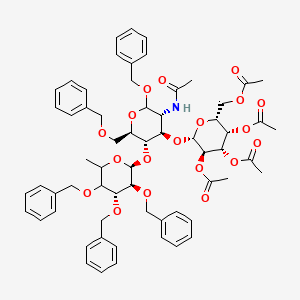
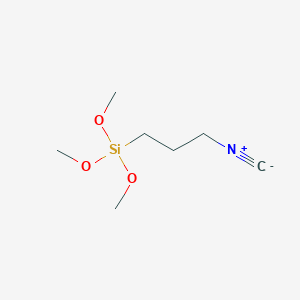
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)

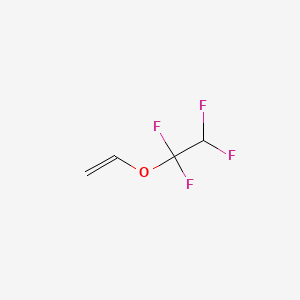
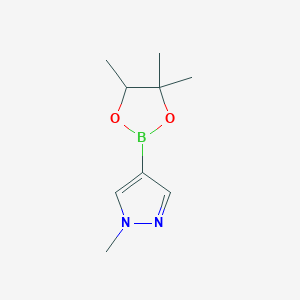
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
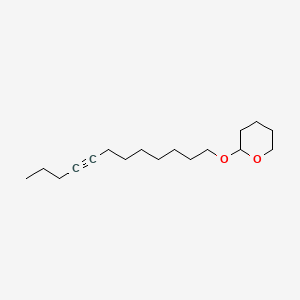
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
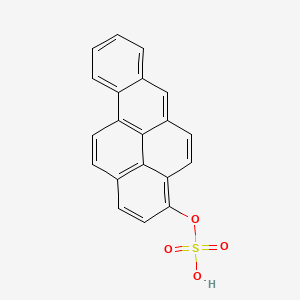

![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
